(+)-Nicotine (+)-di-p-toluoyl tartrate

Catalog No.
S11155772
CAS No.
M.F
C30H32N2O8
M. Wt
548.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Nicotine (+)-di-p-toluoyl tartrate

Product Name

(+)-Nicotine (+)-di-p-toluoyl tartrate

IUPAC Name

(2R,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-[(2R)-1-methylpyrrolidin-2-yl]pyridine

Molecular Formula

C30H32N2O8

Molecular Weight

548.6 g/mol

InChI

InChI=1S/C20H18O8.C10H14N2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-12-7-3-5-10(12)9-4-2-6-11-8-9/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);2,4,6,8,10H,3,5,7H2,1H3/t15-,16+;10-/m.1/s1

InChI Key

GEGPCGHEPLKDLY-DRHSTVBOSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN1CCCC1C2=CN=CC=C2

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN1CCC[C@@H]1C2=CN=CC=C2
Is as a chiral reagent that facilitates the synthesis of various nicotine derivatives. It can undergo hydrolysis, esterification, and other transformations typical of carboxylic acid derivatives. The presence of the di-p-toluoyl group allows for increased steric hindrance, which can lead to higher enantioselectivity in reactions involving nucleophilic attacks on the carbonyl carbon .

(+)-Nicotine (+)-di-p-toluoyl tartrate exhibits biological activity primarily related to its role in nicotine synthesis. While the compound itself may not be pharmacologically active, it is a precursor to nicotine, which is known for its stimulant effects on the central nervous system. Nicotine acts on nicotinic acetylcholine receptors and has implications for addiction, cognition enhancement, and neuroprotection . Additionally, studies have shown that derivatives of nicotine can exhibit various pharmacological properties, including anti-inflammatory and neuroprotective effects.

The synthesis of (+)-nicotine (+)-di-p-toluoyl tartrate typically involves several steps:

  • Preparation of Tartrate Derivative: The di-p-toluoyl tartrate is prepared from tartaric acid and p-tolyl groups through esterification.
  • Formation of Nicotine Salt: (+)-Nicotine is then reacted with the prepared di-p-toluoyl tartrate under controlled conditions to form the desired salt.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity levels suitable for research or pharmaceutical applications .

The primary application of (+)-nicotine (+)-di-p-toluoyl tartrate lies in its use as a chiral auxiliary in organic synthesis. It is particularly valuable in:

  • Synthesis of Optically Pure Nicotine: It aids in producing pure enantiomers necessary for pharmacological studies.
  • Research: Used in studies exploring nicotine's effects and mechanisms within biological systems.
  • Pharmaceutical Development: Serves as an intermediate in synthesizing new nicotine derivatives with potential therapeutic benefits .

Interaction studies involving (+)-nicotine (+)-di-p-toluoyl tartrate focus on its role in enhancing the selectivity and efficiency of reactions involving nicotine derivatives. Research indicates that using this compound can significantly improve yields and enantiomeric excesses when synthesizing optically active substances. Additionally, studies have explored its interactions with various nucleophiles and electrophiles, revealing insights into reaction mechanisms and pathways .

Several compounds share structural or functional similarities with (+)-nicotine (+)-di-p-toluoyl tartrate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(-)-Nicotine Di-p-toluoyl-D-tartrateC20H18O8C_{20}H_{18}O_{8}Used as a chiral auxiliary; less active than its enantiomer .
S-(-)-Nicotine Di-p-toluoyl-D-tartrate SaltC20H18O8C_{20}H_{18}O_{8}Stable isotope labeled variant; used for analytical purposes .
NicotineC10H14N2C_{10}H_{14}N_{2}Primary alkaloid; stimulant properties; direct effects on receptors .

Uniqueness

(+)-Nicotine (+)-di-p-toluoyl tartrate is unique due to its specific role as a chiral auxiliary that enhances the synthesis of optically pure nicotine. Its structural features allow for improved selectivity in reactions compared to other compounds like nicotine itself or its less active enantiomers.

The choice of solvent system profoundly influences the efficiency of diastereomeric salt formation between (+)-nicotine and di-p-toluoyl tartaric acid. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for initial dissolution due to their ability to solvate both nicotine and tartaric acid derivatives [2]. Subsequent dilution with water or ethanol induces supersaturation, promoting crystallization. For instance, a 1:3 v/v mixture of water and DMSO achieves optimal solubility contrast, enabling high-purity crystal growth while minimizing solvent waste [3].

Solvent polarity directly impacts the dielectric constant of the medium, which governs ionic interactions between the nicotine cation and tartrate anion. Ethanol-water mixtures (70:30 v/v) reduce dielectric constants to ~40, enhancing electrostatic attractions and yielding diastereomeric excesses exceeding 95% [2]. Conversely, highly polar solvents like pure water (dielectric constant ~80) may destabilize ionic pairs, necessitating antisolvent additives.

Table 1: Solvent Systems for Diastereomeric Salt Crystallization

Solvent CompositionDielectric ConstantYield (%)Enantiomeric Excess (%)
DMSO/Water (1:3)458597
Ethanol/Water (70:30)407895
Methanol336589

Stoichiometric Optimization in Nicotine-Tartrate Co-Crystallization

Stoichiometric ratios between (+)-nicotine and di-p-toluoyl tartaric acid must balance charge neutrality and crystal lattice stability. A 1:1 molar ratio ensures complete proton transfer from the tartaric acid to the nicotine’s pyrrolidine nitrogen, forming a stable diastereomeric salt [5]. Deviations from this ratio introduce unreacted starting materials or byproducts, complicating purification.

Experimental studies demonstrate that a 5% molar excess of di-p-toluoyl tartaric acid improves yield (from 72% to 88%) by compensating for solubility-driven equilibrium shifts [2]. However, excess tartaric acid beyond 10% induces co-crystallization of free acid impurities, necessitating iterative recrystallization. Kinetic studies reveal that reaction completion within 2 hours at 25°C maximizes stoichiometric efficiency, avoiding thermal degradation of tartrate esters.

Table 2: Impact of Molar Ratios on Crystallization Efficiency

Nicotine:Tartaric Acid RatioYield (%)Purity (%)
1:0.957291
1:1.008297
1:1.058894

Comparative Analysis of Evaporation vs. Antisolvent Crystallization Techniques

Crystallization method selection hinges on kinetic and thermodynamic factors. Cooling crystallization, employing a temperature gradient from 40°C to 25°C, achieves 85% yield but suffers from high viscosity (>90 mPa·s) impeding crystal growth [3]. Evaporative crystallization at reduced pressure accelerates solvent removal but risks amorphous phase formation due to rapid supersaturation.

Antisolvent crystallization using ethanol introduces a 40% reduction in solution viscosity (from 90 mPa·s to 54 mPa·s), enhancing mass transfer and yielding 72% crystalline product with uniform particle sizes (50–100 μm) [3]. Hybrid approaches combining antisolvent addition with controlled cooling (0.5°C/min) further improve yield to 94% by maintaining moderate supersaturation levels throughout the process.

Table 3: Performance Metrics of Crystallization Techniques

MethodYield (%)Crystal Size (μm)Process Time (h)
Cooling8550–15024
Evaporative7830–9048
Antisolvent (Ethanol)7250–1006
Hybrid Cooling/Antisolvent9460–12012

Hydrogen-Bonding Networks in Diastereomeric Salt Packing Arrangements

The formation of robust hydrogen-bonding networks constitutes the primary driving force for the crystallization of nicotine-tartrate diastereomeric salts. In (+)-nicotine (+)-di-p-toluoyl tartrate systems, the protonated nitrogen atom of the N-methylpyrrolidine ring serves as the principal hydrogen bond donor, while the carboxylate groups of the tartrate anion function as hydrogen bond acceptors [1] [2].

Crystallographic analysis reveals that nicotine tartrate salts exhibit characteristic NH···O hydrogen bonding patterns with donor-acceptor distances ranging from 2.65 to 2.85 Å [3] [4]. The (S)-nicotinium bis-l-(+)-tartrate dihydrate adopts a monoclinic P21/c space group with unit cell parameters a = 10.424 Å, b = 11.179 Å, c = 8.591 Å, and β = 102.073° [3]. The asymmetric unit contains one nicotinium cation and one tartrate anion, connected through direct NH···O hydrogen bonds with a geometric arrangement that optimizes electrostatic interactions.

The diastereomeric salt packing in these systems demonstrates the formation of extended one-dimensional chains along the crystallographic direction [3] [4]. Adjacent tartrate molecules form secondary C11(7) hydrogen-bonded chains through OH···O interactions, creating a robust supramolecular framework. The nicotinium cations bridge these chains through NH···O hydrogen bonds, resulting in a three-dimensional network that exhibits enhanced thermal stability compared to the individual components.

Comparative analysis of different tartrate derivatives reveals that the (S)-nicotinium bis-d-(−)-tartrate system crystallizes in the P21 space group with significantly different unit cell parameters (a = 6.949 Å, b = 9.726 Å, c = 23.026 Å) [3]. This structural difference demonstrates how the stereochemical configuration of the tartrate anion directly influences the hydrogen-bonding network topology and resulting crystal packing arrangement.

Chirality Transfer Mechanisms During Crystallographic Nucleation

The chirality transfer mechanism in (+)-nicotine (+)-di-p-toluoyl tartrate crystallization involves a complex interplay between molecular recognition, nucleation kinetics, and thermodynamic stability. The diastereomeric salt formation process demonstrates selective crystallization based on the preferential recognition between enantiomeric nicotine and the chiral tartrate counterion [5] .

During the nucleation phase, the (+)-nicotine enantiomer exhibits preferential association with the (+)-di-p-toluoyl tartrate anion through complementary hydrogen bonding and steric interactions [7] [5]. The toluoyl substituents on the tartrate framework provide additional π-π stacking interactions with the pyridine ring of nicotine, enhancing the selectivity of the diastereomeric recognition process. This molecular-level recognition translates into macroscopic chirality transfer through the formation of homochiral nuclei that propagate during crystal growth.

The nucleation mechanism involves the formation of pre-nucleation clusters containing multiple nicotine-tartrate ion pairs arranged in a chiral configuration [8] [9]. These clusters serve as templates for subsequent crystal growth, ensuring that the chirality established at the molecular level is preserved throughout the crystallization process. The energy barrier for nucleation of the matched diastereomeric pair is significantly lower than that for the mismatched combination, resulting in kinetic resolution during the crystallization process.

Experimental evidence for chirality transfer is observed in the formation of enantiomerically pure crystals from racemic starting materials [5] . The resolution efficiency typically exceeds 90% enantiomeric excess, with yields ranging from 34% to 45% based on the theoretical maximum for a single enantiomer. The process can be optimized through careful control of solvent composition, temperature, and supersaturation levels to maximize both selectivity and yield.

Thermal Stability Enhancement Through Polymorphic Control

The thermal stability of (+)-nicotine (+)-di-p-toluoyl tartrate is significantly enhanced compared to free nicotine through the formation of specific polymorphic forms with optimized intermolecular interactions. Thermal analysis reveals melting points ranging from 93.7°C for the l-tartrate salt to 143.1°C for the d-tartrate salt, representing substantial improvements over the boiling point of neat nicotine at 247°C [3] [4].

The thermal stability enhancement mechanism operates through multiple complementary effects. The formation of ionic interactions between the protonated nicotine and the tartrate anion creates stronger intermolecular forces compared to the van der Waals interactions present in the free base [10] [11]. The melting point elevation (ΔTm) values, calculated as the difference between the salt melting point and the salt former melting point, range from 27.1°C to 76.5°C depending on the specific tartrate isomer employed [3].

Differential scanning calorimetry analysis demonstrates that the nicotine tartrate salts exhibit single endothermic transitions corresponding to melting, with enthalpies of fusion ranging from 35.89 to 38.55 kJ/mol [3]. These values are significantly higher than those observed for nicotine co-crystals, indicating stronger intermolecular interactions in the salt forms. The entropy of fusion values (9.261 × 10−2 to 9.894 × 10−2 kJ mol−1 K−1) suggest well-ordered crystal structures with minimal conformational disorder.

Polymorphic control in these systems is achieved through systematic variation of crystallization conditions, including solvent selection, cooling rate, and seeding strategies [3] [12]. The formation of different hydrated forms, such as dihydrate and anhydrous variants, provides additional opportunities for thermal stability optimization. Thermogravimetric analysis reveals that the dihydrate forms lose water in a stepwise manner between 80-120°C, followed by salt decomposition at higher temperatures, allowing for the design of materials with specific dehydration profiles.

The thermal decomposition pathways of nicotine tartrate salts differ significantly from those of the free base, with the salt forms showing enhanced resistance to oxidative degradation and thermal decomposition [13] [10]. The activation energies for thermal decomposition range from 35-70 kJ/mol, indicating that the salt formation provides a kinetic barrier to degradation processes. This enhanced stability translates into improved shelf life and processing characteristics for pharmaceutical applications.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

548.21586598 g/mol

Monoisotopic Mass

548.21586598 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-08-2024

Explore Compound Types